Cas no 2227366-51-8 (Dalbavancin hydrochloride)

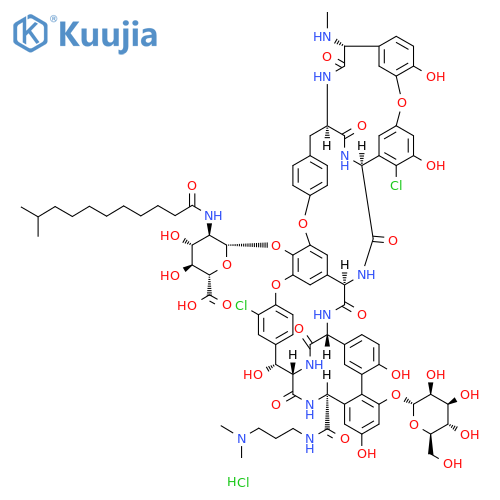

Dalbavancin hydrochloride structure

商品名:Dalbavancin hydrochloride

CAS番号:2227366-51-8

MF:C88H101Cl3N10O28

メガワット:1853.15276217461

MDL:MFCD32173458

CID:4738624

Dalbavancin hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-[[5,31-Dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-

- MDL-63397 hydrochloride

- BI-397 hydrochloride

- Dalbavancin hydrochloride

- Dalbavancin Hydrochloride(Mixture)

-

- MDL: MFCD32173458

- インチ: 1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121);1H/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+;/m1./s1

- InChIKey: PEXPCJWLNBNBNT-AXKGEONOSA-N

- ほほえんだ: O([C@@H]1[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O)C1C=C(O)C=C2[C@]([H])(NC([C@@]3([H])NC(=O)[C@]([H])(NC([C@]4([H])NC([C@@]5([H])NC([C@]([H])(NC([C@H](NC)C6C=CC(O)=C(C=6)OC6C=C(O)C(Cl)=C5C=6)=O)CC5=CC=C(C=C5)OC5C(O[C@@H]6O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]6NC(=O)CCCCCCCCC(C)C)=C(OC6=CC=C(C=C6Cl)[C@H]3O)C=C4C=5)=O)=O)=O)C3=CC=C(O)C(=C3)C=12)=O)C(=O)NCCCN(C)C.Cl

じっけんとくせい

- ようかいど: 二甲基亚砜:≥24mg/mL(12.95 mM)

- ようかいせい: Water: 50 mg/mL (26.98 mM)

Dalbavancin hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49285-25mg |

Dalbavancinhydrochloride |

2227366-51-8 | 99% | 25mg |

¥1506.0 | 2024-07-16 | |

| ChemScence | CS-3579-1mg |

Dalbavancin hydrochloride |

2227366-51-8 | 99.50% | 1mg |

$60.0 | 2022-04-27 | |

| MedChemExpress | HY-17586-10mM*1mLinDMSO |

Dalbavancin hydrochloride |

2227366-51-8 | 99.50% | 10mM*1mLinDMSO |

¥4476 | 2022-05-18 | |

| MedChemExpress | HY-17586-25mg |

Dalbavancin hydrochloride |

2227366-51-8 | 99.50% | 25mg |

¥5600 | 2022-05-18 | |

| MedChemExpress | HY-17586-5mg |

Dalbavancin hydrochloride |

2227366-51-8 | 99.50% | 5mg |

¥1500 | 2024-04-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA736-5mg |

Dalbavancin hydrochloride |

2227366-51-8 | 99% | 5mg |

709CNY | 2021-05-07 | |

| Aaron | AR01JJM1-100mg |

Dalbavancin hydrochloride |

2227366-51-8 | 98% | 100mg |

$948.00 | 2023-12-14 | |

| Aaron | AR01JJM1-25mg |

Dalbavancin hydrochloride |

2227366-51-8 | 98% | 25mg |

$76.00 | 2025-02-12 | |

| A2B Chem LLC | AZ90397-25mg |

Dalbavancin hydrochloride |

2227366-51-8 | 98% | 25mg |

$820.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X216610A-25mg |

Dalbavancin hydrochloride |

2227366-51-8 | 25mg |

¥3850.0 | 2024-07-20 |

Dalbavancin hydrochloride 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

2227366-51-8 (Dalbavancin hydrochloride) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2227366-51-8)Dalbavancin hydrochloride

清らかである:99%/99%/99%

はかる:5mg/10mg/50mg

価格 ($):188.0/301.0/1003.0